molecular formula C12H10N2OS B5606414 Benzoic acid thiophen-2-ylmethylene-hydrazide CAS No. 16371-55-4

Benzoic acid thiophen-2-ylmethylene-hydrazide

Cat. No.: B5606414
CAS No.: 16371-55-4
M. Wt: 230.29 g/mol
InChI Key: CSNLKZXFSZSMCJ-UKTHLTGXSA-N
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Description

Benzoic acid thiophen-2-ylmethylene-hydrazide is an organic compound with the molecular formula C12H10N2OS and a molecular weight of 230.29 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a thiophene ring via a methylene-hydrazide bridge. It is a part of a broader class of hydrazides, which are known for their diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid thiophen-2-ylmethylene-hydrazide typically involves the condensation of benzoic acid hydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid thiophen-2-ylmethylene-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid thiophen-2-ylmethylene-hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid thiophen-2-ylmethylene-hydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison: Benzoic acid thiophen-2-ylmethylene-hydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Biological Activity

Benzoic acid thiophen-2-ylmethylene-hydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this hydrazone derivative.

Synthesis of this compound

The synthesis typically involves the reaction between benzoic acid derivatives and thiophen-2-carboxylic hydrazide. The general reaction pathway can be summarized as follows:

  • Formation of Hydrazone : The condensation reaction between benzoic acid and thiophen-2-carboxylic hydrazide leads to the formation of this compound.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus (MRSA). In studies, it has demonstrated significant inhibitory effects.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundMRSA4 µg/mL
Control (standard antibiotic)MRSA8 µg/mL

This data indicates that the compound possesses comparable efficacy to standard antibiotics used in clinical settings, highlighting its potential as a lead compound for further development.

The antimicrobial action of this compound may involve several mechanisms:

  • Disruption of Cell Membrane Integrity : It is hypothesized that the hydrazone structure interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, thereby stunting growth and proliferation.

Case Studies and Research Findings

Recent research has focused on the broader class of hydrazone derivatives, which share similar structural features with this compound. A review of literature reveals various studies demonstrating the biological activities of hydrazones:

  • Antimicrobial Studies : A systematic review highlighted that hydrazones exhibit diverse antimicrobial properties against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional therapies .
  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis alongside traditional medications .
  • Cytotoxicity Assessments : Evaluations using human cell lines indicate that while these compounds are effective against bacteria, they exhibit low cytotoxicity, making them suitable candidates for further pharmacological development .

Properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNLKZXFSZSMCJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16371-55-4
Record name Benzoic acid, 2-thenylidenehydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016371554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid thiophen-2-ylmethylene-hydrazide

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